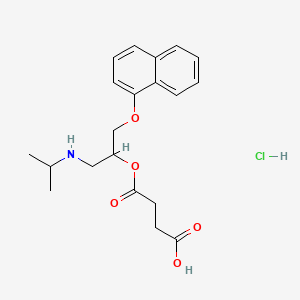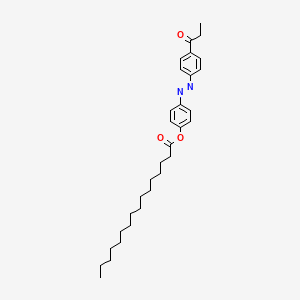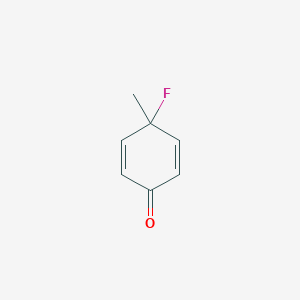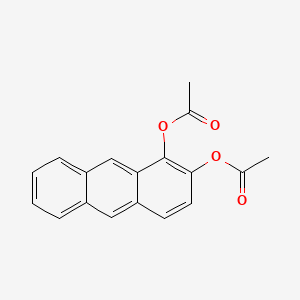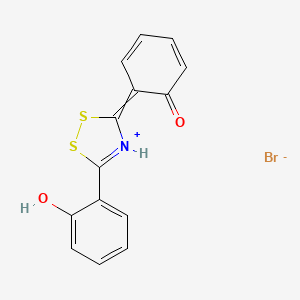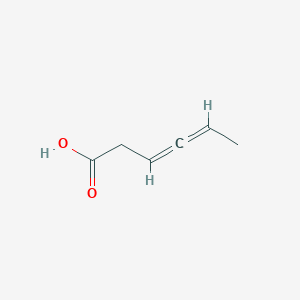
3,4-Hexadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Hexadienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a short-chain unsaturated fatty acid that appears as a colorless solid with a faint odor. This compound is widely recognized for its use as a food preservative due to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional synthesis of 3,4-Hexadienoic acid involves the condensation of malonic acid and crotonaldehyde. This reaction is typically carried out in the presence of pyridine as a catalyst and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by crystallization .
Industrial Production Methods: Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and scalability. An estimated 30,000 tons of this compound are produced annually using this method .
Chemical Reactions Analysis
Types of Reactions: 3,4-Hexadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The carboxyl group can be selectively reduced to form sorbyl alcohol.
Substitution: It can form salts, esters, and other derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used for the selective reduction of the carboxyl group.
Substitution: Reagents such as alcohols and bases are used to form esters and salts.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Sorbyl alcohol.
Substitution: Esters and salts of this compound.
Scientific Research Applications
3,4-Hexadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition.
Medicine: It is investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
Mechanism of Action
The antimicrobial action of 3,4-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of mold, yeast, and bacteria by interfering with their metabolic processes. The active form of the compound is the acid, which is more effective at lower pH levels .
Comparison with Similar Compounds
3,5-Hexadienoic acid: Another unsaturated fatty acid with similar properties.
2,4-Hexadienoic acid:
Uniqueness: 3,4-Hexadienoic acid is unique due to its specific double bond configuration, which contributes to its stability and effectiveness as an antimicrobial agent. Its ability to form various derivatives also makes it versatile for different applications .
Properties
CAS No. |
78946-48-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,4H,5H2,1H3,(H,7,8) |
InChI Key |
VRTONTFDNBZWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


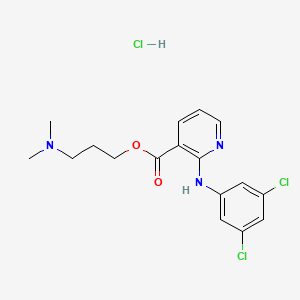
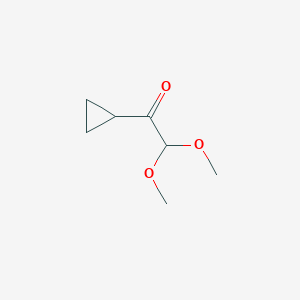
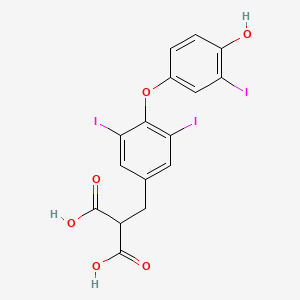
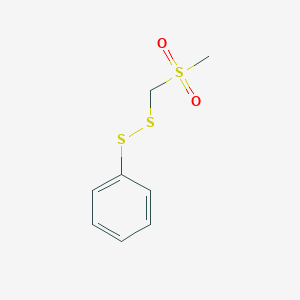
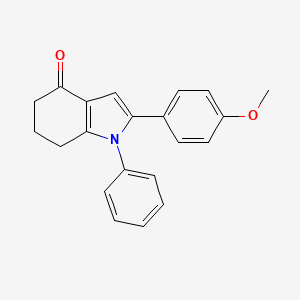
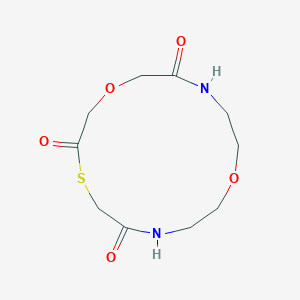
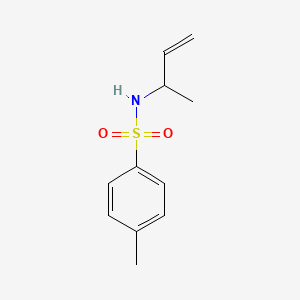
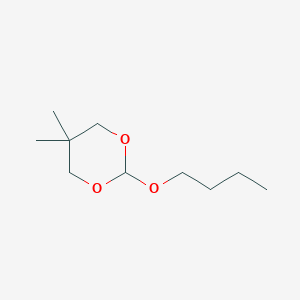
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
